Product packaging for Z-Ser(Bzl)-OH(Cat. No.:)

Z-Ser(Bzl)-OH

Cat. No.: B8092461
M. Wt: 329.3 g/mol
InChI Key: CYYRLHUAMWRBHC-MRXNPFEDSA-N
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Description

Chemical Structure and Properties
Z-Ser(Bzl)-OH, or N-Carbobenzyloxy-O-benzyl-L-serine, is a protected serine derivative widely used in peptide synthesis. Its structure features two protective groups:

  • Z (Benzyloxycarbonyl): Protects the α-amino group of serine.
  • Bzl (Benzyl): Protects the hydroxyl group on the serine side chain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO5 B8092461 Z-Ser(Bzl)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c20-17(21)16(13-23-11-14-7-3-1-4-8-14)19-18(22)24-12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYRLHUAMWRBHC-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbobenzyloxy (Z) Protection of O-Benzyl-L-Serine

The most widely documented synthesis of this compound involves the selective protection of O-benzyl-L-serine using dibenzyl dicarbonate (Dibenzyl DIC) under alkaline conditions.

Reaction Conditions and Procedure

  • Reagents :

    • O-Benzyl-L-serine (25.0 g, 128 mmol)

    • Dibenzyl dicarbonate (36.1 g, 126 mmol)

    • Sodium carbonate (7.46 g, 70 mmol)

    • Solvent system: 1,4-dioxane (200 mL) and water (100 mL)

  • Procedure :

    • O-Benzyl-L-serine is dissolved in a 2:1 (v/v) mixture of water and dioxane.

    • Sodium carbonate is added to adjust the pH to ~9–10, facilitating deprotonation of the amino group.

    • A solution of dibenzyl dicarbonate in dioxane is introduced dropwise at room temperature.

    • The reaction proceeds for 18 hours under continuous stirring.

    • Dioxane is evaporated under reduced pressure, and the aqueous residue is extracted with diethyl ether.

    • The organic layer is dried over sodium sulfate, concentrated, and washed with hexane to yield crude this compound (39.57 g, 95% yield).

Mechanistic Insights

The reaction follows a nucleophilic acyl substitution mechanism:

  • Deprotonation of the amino group by sodium carbonate enhances its nucleophilicity.

  • Attack of the amino group on the electrophilic carbonyl carbon of dibenzyl dicarbonate forms a tetrahedral intermediate.

  • Elimination of the leaving group (benzyl carbonate) generates the Z-protected amine.

Yield and Purity Considerations

  • Yield : 95% under optimized conditions.

  • Purity : The crude product is sufficiently pure for most applications, but recrystallization from ethanol/water mixtures can enhance purity to >98%.

Optimization Strategies for Large-Scale Synthesis

Solvent Selection and Stoichiometry

  • Solvent System : Aqueous dioxane provides optimal solubility for both O-benzyl-L-serine (polar) and dibenzyl dicarbonate (nonpolar). Alternatives like tetrahydrofuran (THF) or dimethylformamide (DMF) may reduce yields due to side reactions.

  • Stoichiometry : A slight excess of dibenzyl dicarbonate (1.05 equiv) ensures complete conversion of the amino group while minimizing dimerization.

Workup and Isolation

  • Extraction : Diethyl ether selectively partitions the product into the organic phase, leaving unreacted starting materials in the aqueous layer.

  • Washing : Hexane removes residual dibenzyl dicarbonate and byproducts, yielding a white crystalline solid.

Analytical Characterization of this compound

Spectroscopic Data

  • IR (KBr) : Peaks at 1740 cm⁻¹ (C=O stretch, carbamate), 1710 cm⁻¹ (C=O stretch, carboxylic acid), and 1510 cm⁻¹ (N–H bend).

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 10H, aromatic), 5.10 (s, 2H, CH₂Ph), 4.45 (s, 2H, CH₂O), 4.20 (q, 1H, α-CH), 3.80 (dd, 2H, β-CH₂).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 172.5 (COOH), 156.2 (carbamate C=O), 136.1–127.8 (aromatic carbons), 70.1 (CH₂Ph), 66.8 (CH₂O), 54.3 (α-CH), 33.1 (β-CH₂).

Elemental Analysis

  • Calculated for C₁₈H₁₉NO₅ : C, 65.64%; H, 5.81%; N, 4.25%.

  • Observed : C, 65.52%; H, 5.79%; N, 4.23%.

Chromatographic Purity

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water, 1 mL/min), purity ≥98%.

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

This compound is incorporated into peptide chains using carbodiimide coupling agents (e.g., DCC or EDC). The Z group is removed selectively via hydrogenolysis (H₂/Pd-C), while the Bzl group is retained for subsequent deprotection with strong acids (e.g., HF).

Case Study: Synthesis of Serine-Rich Peptides

In a study of tripeptide derivatives, this compound enabled the synthesis of Ser–Pro–His sequences with >90% coupling efficiency, as confirmed by MALDI-TOF mass spectrometry.

Challenges and Mitigation Strategies

Racemization During Coupling

  • Cause : Base-catalyzed epimerization at the α-carbon.

  • Mitigation : Use of coupling reagents like HOBt (hydroxybenzotriazole) and maintaining pH <8 during reactions.

Solubility Issues

  • Challenge : Limited solubility in nonpolar solvents.

  • Solution : Pre-dissolution in DMSO or DMF prior to coupling .

Chemical Reactions Analysis

Types of Reactions

Z-Ser(Bzl)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Peptide Synthesis

Z-Ser(Bzl)-OH is predominantly utilized in solid-phase peptide synthesis (SPPS). Its protective groups allow for selective reactions that facilitate the assembly of complex peptide structures. The following points highlight its importance in this area:

  • Stability and Reactivity : The compound's structure provides stability during synthesis while allowing for the efficient formation of peptide bonds. The NHS ester group enhances reactivity, making it easier to couple with other amino acids .
  • Building Block for Peptides : this compound serves as a crucial building block for synthesizing peptides containing serine. It allows researchers to explore the biochemical properties of these peptides in various biological contexts.

Protein Engineering

In protein engineering, this compound is employed to modify proteins to study their structure and function. Its applications include:

  • Investigating Protein Functionality : By incorporating this compound into proteins, researchers can analyze how modifications affect protein activity and interactions.
  • Controlled Release Mechanisms : The selective cleavage of protective groups allows for controlled release of the serine moiety, which can be useful in studying signaling pathways and enzyme activities in cellular environments .

Drug Development

This compound has significant implications in pharmaceutical research:

  • Therapeutic Potential : Peptides synthesized using this compound are investigated for their potential therapeutic effects, particularly in treating neurological disorders and metabolic diseases .
  • Targeted Drug Delivery : The ability to control the release of the D-serine moiety through specific cleavage mechanisms positions this compound as a candidate for developing targeted therapies that require precise delivery of bioactive peptides.

Industrial Biotechnology

In industrial applications, this compound is valuable for producing synthetic peptides used in diagnostics and therapeutic agents:

  • Enzyme Inhibitors : Synthetic peptides derived from this compound can serve as enzyme inhibitors, which are crucial in various biochemical assays and therapeutic interventions .
  • Diagnostic Reagents : The compound's role in synthesizing peptides extends to creating diagnostic tools that can detect specific biomarkers in clinical settings.

Mechanism of Action

The mechanism of action of Z-Ser(Bzl)-OH involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Research Findings and Practical Considerations

Stability and Reactivity

  • This compound: Stable under basic and nucleophilic conditions but requires harsh acids (e.g., HBr in acetic acid) or hydrogenolysis for deprotection. This limits its use in acid-sensitive sequences .
  • Z-Ser(tBu)-OH : Offers superior stability in basic environments and is compatible with TFA, a standard reagent in Fmoc/tBu strategies .

Commercial Availability

  • This compound is widely available from suppliers like Gil Biochem, with prices ranging from $50/5g to bulk discounts .
  • Fmoc-Ser(Bzl)-OH is more expensive due to its niche use in solid-phase synthesis .

Biological Activity

Z-Ser(Bzl)-OH, also known as Z-Serine Benzyl Ester, is a derivative of the amino acid serine, notable for its protective benzyloxycarbonyl group. This compound plays a significant role in peptide synthesis and has garnered attention for its biological activity and potential therapeutic applications.

This compound has a molecular formula of C₁₅H₁₉N₃O₄ and a molecular weight of approximately 329.35 g/mol. The presence of the benzyloxycarbonyl group allows for selective protection of the amino group, which is crucial in solid-phase peptide synthesis (SPPS) due to its stability and ease of manipulation .

Synthesis Methods

Various methods for synthesizing this compound have been reported, including:

  • Ball-Milling Technology : An eco-friendly approach that utilizes mechanical energy to facilitate chemical reactions without solvents. This method has shown high efficiency in producing various N-protected amino acids, including this compound .
  • Conventional Chemical Reactions : Traditional methods involve the use of coupling reagents to form amide bonds, where this compound can be synthesized through the reaction of serine with benzyloxycarbonyl chloride under appropriate conditions .

Biological Activity

The biological activity of this compound is primarily linked to its role as an intermediate in peptide synthesis and its potential effects on various biological processes.

  • D-serine Release : this compound can be utilized to study the specific roles of D-serine in cellular signaling pathways. The controlled release of D-serine through selective cleavage of protective groups allows researchers to investigate its impact on neuronal signaling and neurotransmission.
  • Therapeutic Potential : Due to its ability to release D-serine in a controlled manner, this compound is being explored as a candidate for developing therapeutics aimed at neurological disorders. D-serine has been implicated in modulating NMDA receptor activity, which is crucial for synaptic plasticity and memory formation .
  • Peptide Synthesis : As a building block in peptide synthesis, this compound facilitates the creation of complex peptides that can exhibit specific biological activities, including antimicrobial and anti-inflammatory properties .

Neuropharmacological Research

A study published in ACS Chemical Neuroscience investigated the effects of D-serine on synaptic transmission. By incorporating this compound into experimental setups, researchers were able to demonstrate that D-serine enhances NMDA receptor-mediated currents, suggesting its critical role in synaptic plasticity.

Therapeutic Applications

Research highlighted in Bioorganic & Medicinal Chemistry Letters explored the potential of D-serine-based therapeutics for treating schizophrenia. The ability to release D-serine from this compound provides a promising strategy for targeted drug delivery systems aimed at modulating glutamatergic signaling pathways .

Table 1: Synthesis Yields of this compound

MethodYield (%)References
Ball-Milling88
Conventional Coupling95
Eco-Friendly Synthesis87

Table 2: Biological Activities Associated with D-serine Release

ActivityDescriptionReferences
NMDA Receptor ModulationEnhances synaptic transmission
Neuroprotective EffectsPotential treatment for neurodegenerative diseases
Antimicrobial PropertiesPeptides synthesized from this compound show activity

Q & A

Q. What are the standard synthetic protocols for Z-Ser(Bzl)-OH, and how can its purity be validated?

this compound is synthesized via orthogonal protection strategies. A typical method involves benzyloxycarbonyl (Z) group protection of the amine and tert-butyl (Bzl) protection of the serine hydroxyl group. The synthesis is validated using nuclear magnetic resonance (NMR) to confirm regioselectivity (e.g., 1^1H and 13^{13}C NMR for backbone and side-chain assignments) and mass spectrometry (MS) for molecular weight verification . Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 220 nm, ensuring ≥95% purity for peptide synthesis applications .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

  • Infrared (IR) spectroscopy : Confirms the presence of carbonyl (C=O) stretches (~1700 cm1^{-1}) from the Z group and hydroxyl (O-H) vibrations (~3400 cm1^{-1}) .
  • NMR spectroscopy : 1^1H NMR detects aromatic protons (δ 7.2–7.4 ppm) from the benzyl group, while 13^{13}C NMR identifies tert-butyl carbons (δ 27–30 ppm) .
  • Mass spectrometry : Electrospray ionization (ESI-MS) validates the molecular ion peak (m/z 295.33 for [M+H]+^+) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in solid-phase peptide synthesis (SPPS)?

Yield optimization requires:

  • Coupling reagent selection : Use HOBt/DIC or Oxyma Pure/DIC to minimize racemization.
  • Solvent choice : Dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reaction efficiency.
  • Temperature control : Maintain 0–4°C during coupling to reduce side reactions . Post-synthesis, quantify yield via gravimetric analysis and validate with HPLC .

Q. What experimental strategies address contradictions in reported spectral data for this compound derivatives?

Discrepancies in NMR or MS data often arise from:

  • Solvent effects : Deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) alter chemical shifts.
  • Impurity profiles : Compare retention times in HPLC with reference standards.
  • Instrument calibration : Use internal standards (e.g., tetramethylsilane for NMR) to ensure accuracy .

Q. How does the steric bulk of the Bzl group influence this compound’s reactivity in peptide coupling?

The tert-butyl group introduces steric hindrance, slowing acylation rates. To mitigate this:

  • Activation time : Extend activation periods (30–60 minutes) for efficient carbodiimide-mediated coupling.
  • Microwave-assisted synthesis : Enhances reaction kinetics under controlled temperatures (50–60°C) . Monitor reaction progress via Kaiser test or LC-MS .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing this compound’s stability under varying pH conditions?

  • Kinetic studies : Fit degradation data (e.g., HPLC peak area vs. time) to first-order kinetics to calculate half-life (t1/2t_{1/2}).
  • pH-rate profiles : Use nonlinear regression to identify pH-dependent degradation mechanisms (e.g., acid-catalyzed hydrolysis) .
  • Error analysis : Report standard deviations (n ≥ 3) and confidence intervals (95%) for reproducibility .

Q. How should researchers design experiments to resolve conflicting reports on this compound’s solubility?

  • Solvent screening : Test solubility in DMF, DCM, THF, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy or nephelometry.
  • Temperature dependence : Measure solubility at 25°C vs. 40°C to assess thermodynamic parameters .
  • Cross-validate : Compare results with published databases (e.g., PubChem) and adjust for batch-to-batch variability .

Methodological Guidelines

Q. What are the best practices for documenting this compound synthesis in academic publications?

Follow the Beilstein Journal of Organic Chemistry’s standards:

  • Experimental section : Detail reagents (purity, suppliers), reaction conditions (time, temperature), and purification methods (e.g., column chromatography gradients).
  • Supporting information : Include raw spectral data (NMR, IR, MS) and HPLC chromatograms .
  • Reproducibility : Provide step-by-step protocols for critical steps (e.g., deprotection of the Z group) .

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